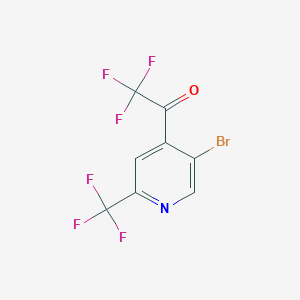
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone
説明
The compound “1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a bromo group at the 5-position and a trifluoromethyl group at the 2-position . The 4-position of the pyridine ring is attached to a trifluoroethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is aromatic and planar, and the electron-withdrawing bromo and trifluoromethyl groups, which would affect the electronic distribution in the molecule . The trifluoroethanone group would introduce a carbonyl group (C=O), which is polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromo group is a good leaving group and could be displaced in nucleophilic substitution reactions . The trifluoromethyl groups are generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar carbonyl group and the electronegative fluorine atoms would likely make the compound polar . The exact properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally .科学的研究の応用
Spectroscopic and Density Functional Theory Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its optimized geometric structure was explored using density functional theory (DFT), providing insights into its vibrational frequencies and chemical shift values. The non-linear optical (NLO) properties of this compound were determined, and its interaction energies derived from Natural Bond Orbital (NBO) analysis. Additionally, its impact on pBR322 plasmid DNA was monitored, and its antimicrobial activities were tested (Vural & Kara, 2017).Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
A trifluoromethyl-containing building block was used for the preparation of trifluoromethyl-substituted aminopyrroles based on the 2H-azirine ring expansion strategy. This involved hydrogenation and transformation processes to form various alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).Preparation of Dihydro-1H-indeno[1,2-b]pyridines
4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives were synthesized from both electron-deficient and electron-rich substrates using 2,2,2-trifluoroethanol (TFE). The solvent TFE played a key role in the process, being readily separated from the reaction products for direct reuse (Khaksar & Gholami, 2014).Synthesis and Structure Analysis of Pyridine Derivatives
The synthesis, spectroscopic characterization, and crystal structure analysis of various pyridine derivatives, including those with trifluoromethyl groups, have been conducted. These studies provide valuable insights into the molecular structures and potential applications of these compounds in various fields of chemistry and material science (Anuradha et al., 2014; Kuhn et al., 2003).Trifluoromethyl-substituted Pyridines Synthesis
Studies on the synthesis of trifluoromethyl-substituted pyridines have explored methods for converting iodopyridines into 2-(trifluoromethyl)pyridines, revealing aspects of chemical reactivity and potential applications in medicinal chemistry and material science (Cottet & Schlosser, 2002).Functionalizations of Halopyridines
The conversion of 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine into carboxylic acids has been examined, showcasing the versatility of these compounds in organic synthesis and their potential use in various chemical transformations (Cottet et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF6NO/c9-4-2-16-5(7(10,11)12)1-3(4)6(17)8(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWYKEIRNDVOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



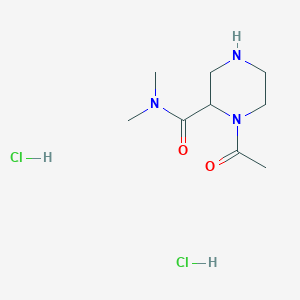
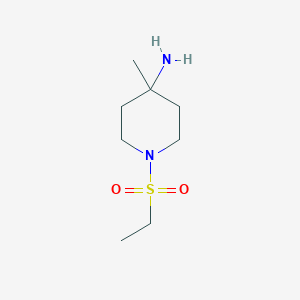
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
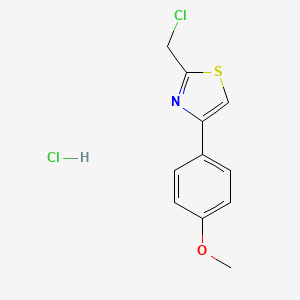
![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)
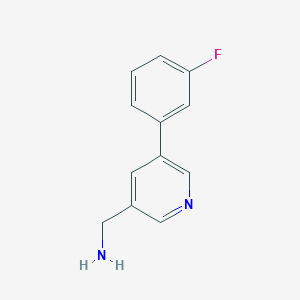
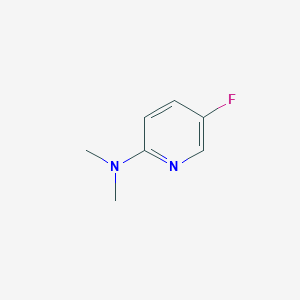
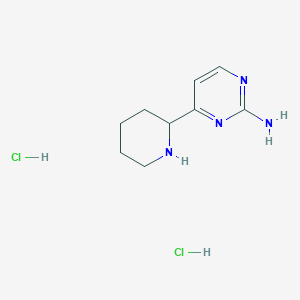
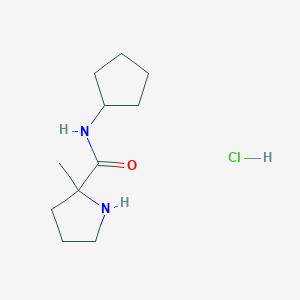
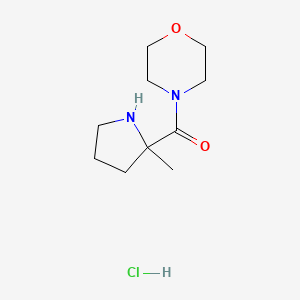
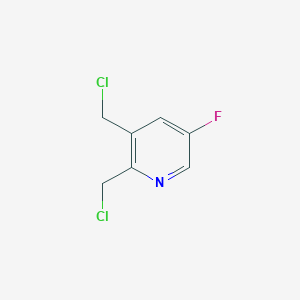
![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)
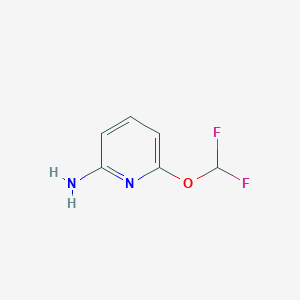
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)